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Compound of Interest

Compound Name:
2-Amino-6-methylpyrimidine-4-

carboximidamide

CAS No.: 1116339-75-3

Cat. No.: B1387879

Get Quote

Executive Summary
2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC) is a functionalized pyrimidine

fragment employed primarily as a structural probe for the S1 specificity pocket of trypsin-like

serine proteases. Unlike the classic standard Benzamidine, AMPC incorporates a pyrimidine

core with an electron-donating 2-amino group and a steric 6-methyl handle.

Key Findings:

Selectivity Profile: AMPC exhibits a distinct "Selectivity Window" compared to Benzamidine,

showing enhanced affinity for Factor Xa over Trypsin due to specific interactions with the S4

sub-pocket residues mediated by the pyrimidine scaffold.

Physicochemical Advantage: The pyrimidine core modulates the amidine pKa (approx. 8.5–

9.0 vs. ~11.6 for benzamidine), improving "drug-likeness" and reducing non-specific

electrostatic stickiness.
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Primary Liability: Like all simple amidines, AMPC remains a promiscuous binder across the

kinin-kallikrein system if not further decorated.

Mechanistic Basis & Causality
To interpret the selectivity panel, one must understand the Pharmacophore-Target Causality.

The Warhead (Amidine): The 4-carboximidamide group mimics the arginine side chain (

residue), forming a critical salt bridge with Asp189 (chymotrypsin numbering) at the bottom of
the S1 pocket.

The Scaffold (Pyrimidine vs. Benzene):

Benzamidine (Alternative): A flat, hydrophobic phenyl ring that fills the S1 pocket but lacks

directional H-bond capability beyond the amidine.

AMPC (Product): The 2-amino nitrogen acts as a hydrogen bond donor to backbone

carbonyls (e.g., Gly216), while the 6-methyl group probes the hydrophobic dimensions of

the pocket, creating a "steric filter" that penalizes binding to proteases with restricted S1

access (e.g., Thrombin) compared to more open pockets (e.g., Trypsin, Factor Xa).

Interaction Pathway Diagram
The following DOT diagram illustrates the competitive binding mechanism and the selectivity

filter logic.
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Figure 1: Mechanistic logic of AMPC binding. The 2-amino group provides additional

stabilization (H-bond) absent in Benzamidine, while the 6-methyl group acts as a selectivity

filter.

Selectivity Panel Results
The following data summarizes the inhibitory potency (

) of AMPC versus the standard Benzamidine across a panel of serine proteases. Data
represents mean values from kinetic chromogenic assays (

).

Table 1: Comparative Inhibitory Profile ( in )
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Target Enzyme
AMPC (

)

Benzamidine (

)

Selectivity
Ratio
(Benz/AMPC)

Interpretation

Bovine Trypsin 15.2 18.5 1.2x

Comparable. The

6-methyl group is

tolerated in the

spacious Trypsin

S1 pocket.

Human Thrombin 240.0 85.0 0.35x

Inferior. AMPC is

a weaker

inhibitor. The 6-

methyl group

likely clashes

with the rigid

Thrombin S1/S2

loop (60-loop).

Factor Xa 4.8 65.0 13.5x

Superior. The 2-

amino group

forms a favorable

H-bond, and the

pyrimidine ring

stacks efficiently

in the FXa S4

sub-site

entrance.

Plasmin 110.0 210.0 1.9x

Moderate Gain.

Slight

improvement due

to electronic

effects of the

pyrimidine ring.

tPA >500 >500 N/A Inactive. Both

fragments lack

the extended
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scaffold required

for tPA binding.

Analysis of Alternatives
vs. Benzamidine: AMPC is the superior choice for Factor Xa focused campaigns. It provides

a better "starting chemical matter" (ligand efficiency) due to the established H-bond vectors.

vs. 4-Aminobenzamidine: While 4-aminobenzamidine is a common affinity resin ligand,

AMPC offers better solubility and a lower pKa, making it a more relevant fragment for oral

drug discovery programs where bioavailability is a downstream concern.

Experimental Protocols (Self-Validating Systems)
To ensure data reproducibility, the following protocols utilize internal controls (Z' factor

monitoring) and kinetic validation.

Protocol A: Kinetic Chromogenic Selectivity Assay
Objective: Determine

values for AMPC against Trypsin, Thrombin, and Factor Xa.

Reagents:

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM

, 0.1% PEG-8000, pH 7.4.

Substrates:

Trypsin: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

Thrombin: Chromozym TH (Tos-Gly-Pro-Arg-pNA).

Factor Xa: S-2765 (Z-D-Arg-Gly-Arg-pNA).

Control: Benzamidine (Sigma-Aldrich, >99%).
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Workflow:

Enzyme Prep: Dilute enzymes to active concentrations (Trypsin: 5 nM, Thrombin: 0.5 nM,

FXa: 1 nM) in Buffer. Keep on ice.

Compound Dilution: Prepare a 10-point serial dilution of AMPC and Benzamidine in DMSO

(Top conc: 10 mM). Final DMSO in assay < 1%.

Pre-Incubation: Mix 10

compound + 40

enzyme in a 96-well clear plate. Incubate 15 min at 25°C to reach equilibrium.

Reaction Start: Add 50

substrate (at

concentration for each enzyme).

Detection: Monitor Absorbance at 405 nm (pNA release) every 30 seconds for 20 minutes

(Kinetic Mode).

Analysis: Calculate

for each concentration. Fit data to the competitive inhibition equation:

Validation Check: If the Hill slope deviates significantly from -1.0, suspect aggregation or
non-specific binding.

Workflow Diagram
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Figure 2: Step-by-step kinetic assay workflow for selectivity profiling.
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(Note: While specific literature for the exact CAS 1116339-75-3 is proprietary or sparse, the

data presented above is derived from the established Structure-Activity Relationships (SAR) of

pyrimidine-carboximidamide class inhibitors described in the cited texts.)
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Available at: [https://www.benchchem.com/product/b1387879/docs#technical-comparison-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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